4-(Azidomethyl)-3-tert-butyl-1,2-oxazole
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Overview
Description
4-(Azidomethyl)-3-tert-butyl-1,2-oxazole is an organic compound that features an azide functional group attached to a methyl group, which is further connected to a tert-butyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-3-tert-butyl-1,2-oxazole typically involves the introduction of the azide group through nucleophilic substitution reactions. One common method is the reaction of a halomethyl precursor with sodium azide in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The reaction proceeds as follows:
Starting Material: 4-(Chloromethyl)-3-tert-butyl-1,2-oxazole
Reagent: Sodium azide (NaN₃)
Solvent: Dimethylformamide (DMF)
Reaction Conditions: Stirring at room temperature for several hours
The reaction yields this compound with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the potentially hazardous azide reagents.
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-3-tert-butyl-1,2-oxazole can undergo various chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution Reactions: The azide group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used for the Huisgen 1,3-dipolar cycloaddition reaction.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols in polar solvents.
Major Products
Cycloaddition: Formation of 1,2,3-triazoles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
4-(Azidomethyl)-3-tert-butyl-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and polymers.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Potential use in drug discovery and development due to its ability to form bioactive triazoles.
Industry: Utilized in the production of advanced materials with specific properties, such as cross-linked polymers.
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-3-tert-butyl-1,2-oxazole largely depends on the specific chemical reactions it undergoes. For instance, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes to form stable triazole rings. These triazole rings can interact with various biological targets, potentially leading to bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
- 4-(Azidomethyl)-1,2,3-triazole
- 4-(Azidomethyl)-1,2,4-triazole
- 4-(Azidomethyl)-1,3,5-triazine
Uniqueness
4-(Azidomethyl)-3-tert-butyl-1,2-oxazole is unique due to the presence of the tert-butyl group, which can influence the compound’s steric and electronic properties. This can affect its reactivity and the types of products formed in chemical reactions, making it distinct from other azidomethyl-substituted heterocycles.
Properties
IUPAC Name |
4-(azidomethyl)-3-tert-butyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-8(2,3)7-6(4-10-12-9)5-13-11-7/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODONXKBPENKJGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC=C1CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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